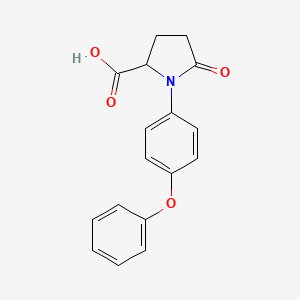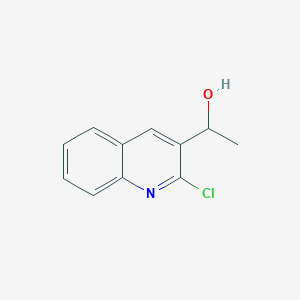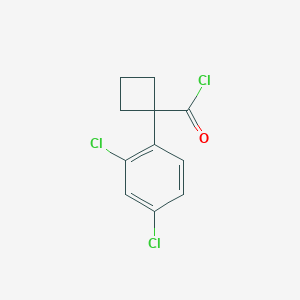
1-(2,4-Dichlorophenyl)cyclobutane-1-carbonyl chloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(2,4-Dichlorophenyl)cyclobutane-1-carbonyl chloride is an organic compound with the molecular formula C11H9Cl3O It is characterized by the presence of a cyclobutane ring substituted with a 2,4-dichlorophenyl group and a carbonyl chloride group
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2,4-Dichlorophenyl)cyclobutane-1-carbonyl chloride typically involves the reaction of 2,4-dichlorobenzoyl chloride with cyclobutylmagnesium bromide in the presence of a suitable solvent such as tetrahydrofuran (THF). The reaction is carried out under an inert atmosphere, usually nitrogen, to prevent moisture from interfering with the reaction. The reaction mixture is then quenched with water and extracted with an organic solvent to isolate the desired product.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale synthesis.
化学反应分析
Types of Reactions: 1-(2,4-Dichlorophenyl)cyclobutane-1-carbonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: The carbonyl chloride group can be substituted by nucleophiles such as amines, alcohols, or thiols to form corresponding amides, esters, or thioesters.
Reduction Reactions: The compound can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Oxidation Reactions: Oxidation of the cyclobutane ring can lead to the formation of cyclobutanone derivatives.
Common Reagents and Conditions:
Substitution: Nucleophiles such as amines (e.g., aniline) in the presence of a base (e.g., triethylamine) at room temperature.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether at low temperatures.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) in an aqueous medium.
Major Products:
Substitution: Amides, esters, and thioesters.
Reduction: Cyclobutanol derivatives.
Oxidation: Cyclobutanone derivatives.
科学研究应用
1-(2,4-Dichlorophenyl)cyclobutane-1-carbonyl chloride has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a precursor for active pharmaceutical ingredients (APIs).
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
作用机制
The mechanism of action of 1-(2,4-Dichlorophenyl)cyclobutane-1-carbonyl chloride involves its reactivity towards nucleophiles and electrophiles. The carbonyl chloride group is highly reactive and can form covalent bonds with nucleophilic sites on biomolecules, potentially leading to biological activity. The molecular targets and pathways involved depend on the specific application and the nature of the interacting species.
相似化合物的比较
- 1-(2,4-Dichlorophenyl)cyclobutane-1-carboxylic acid
- 1-(2,4-Dichlorophenyl)cyclobutane-1-methanol
- 1-(2,4-Dichlorophenyl)cyclobutane-1-amine
Uniqueness: 1-(2,4-Dichlorophenyl)cyclobutane-1-carbonyl chloride is unique due to the presence of the carbonyl chloride group, which imparts distinct reactivity compared to its analogs. This reactivity makes it a valuable intermediate in organic synthesis and a potential candidate for various applications in research and industry.
属性
IUPAC Name |
1-(2,4-dichlorophenyl)cyclobutane-1-carbonyl chloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9Cl3O/c12-7-2-3-8(9(13)6-7)11(10(14)15)4-1-5-11/h2-3,6H,1,4-5H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OZQVNOVRTQVVKO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)(C2=C(C=C(C=C2)Cl)Cl)C(=O)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9Cl3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
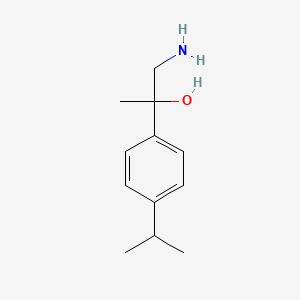
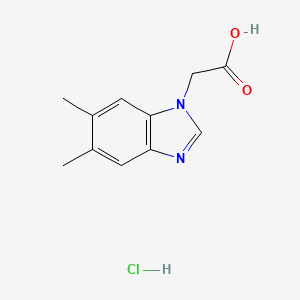
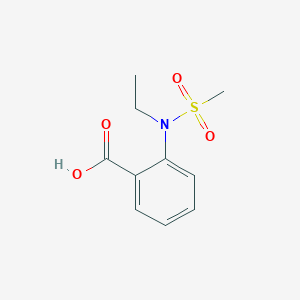
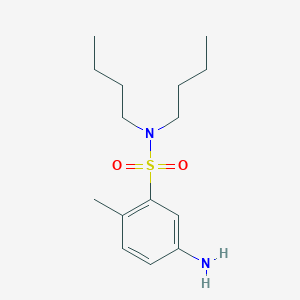
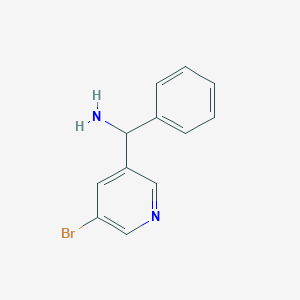
methanamine](/img/structure/B7791548.png)
![2-[1-(4-Chlorophenyl)cyclopropyl]-4-methyl-1,3-thiazole-5-carboxylicacid](/img/structure/B7791567.png)
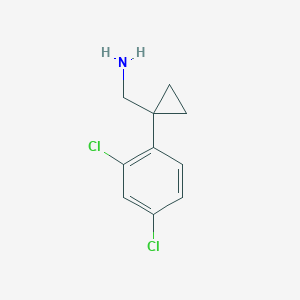
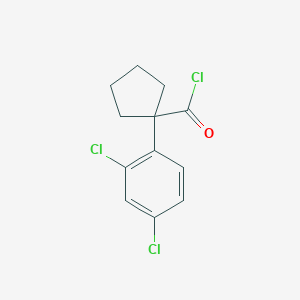
![[1-(4-Fluorophenyl)cyclohexyl]methanamine](/img/structure/B7791600.png)
![2-[4-(Pyridin-2-yl)-1,3-thiazol-2-yl]ethan-1-amine](/img/structure/B7791607.png)
![Methyl 3H-imidazo[4,5-b]pyridine-2-carboxylate](/img/structure/B7791615.png)
